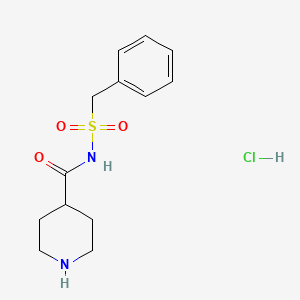![molecular formula C8H4Br2S B11767680 4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)
4,7-Dibromobenzo[c]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromobenzo[c]thiophene is an organobromine compound with the molecular formula C8H4Br2S It is a derivative of benzo[c]thiophene, where two bromine atoms are substituted at the 4 and 7 positions of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,7-Dibromobenzo[c]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[c]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at room temperature or slightly elevated .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dibromobenzo[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as toluene or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted benzo[c]thiophene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4,7-Dibromobenzo[c]thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,7-dibromobenzo[c]thiophene exerts its effects is primarily through its ability to participate in various chemical reactions, forming new compounds with desired properties. Its molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions .
Comparación Con Compuestos Similares
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a thiophene ring.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another related compound with a bis-thiadiazole structure.
Uniqueness: 4,7-Dibromobenzo[c]thiophene is unique due to its specific bromine substitution pattern, which allows for selective functionalization and the formation of diverse derivatives. Its versatility in cross-coupling reactions and its role in the synthesis of advanced materials make it a valuable compound in both academic and industrial research .
Propiedades
Fórmula molecular |
C8H4Br2S |
|---|---|
Peso molecular |
291.99 g/mol |
Nombre IUPAC |
4,7-dibromo-2-benzothiophene |
InChI |
InChI=1S/C8H4Br2S/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-4H |
Clave InChI |
DPKFDNLBAPZRMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=CSC=C2C(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


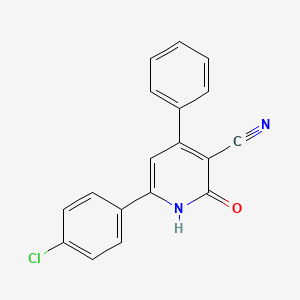
![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
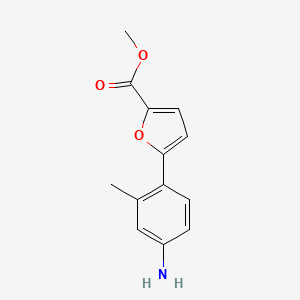
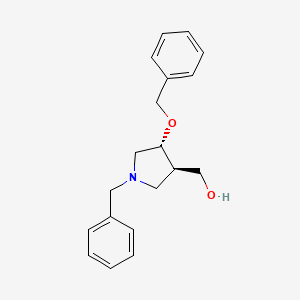
![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
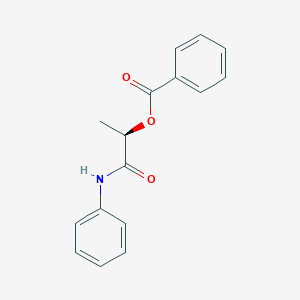
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
